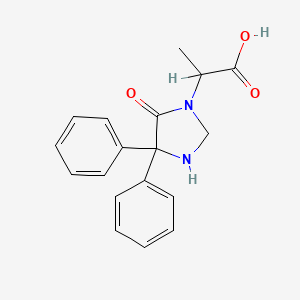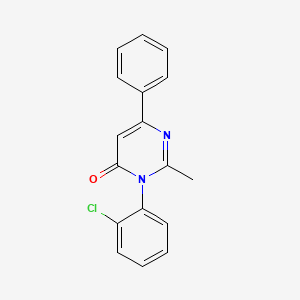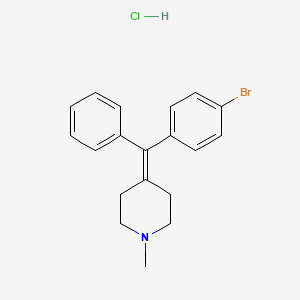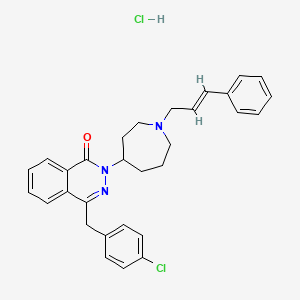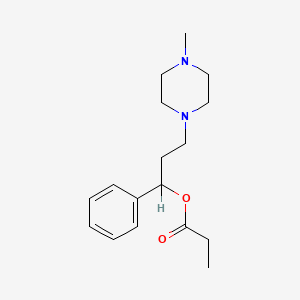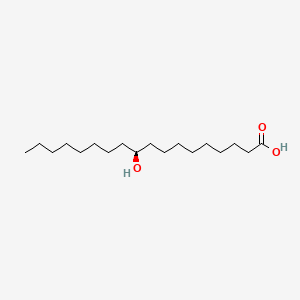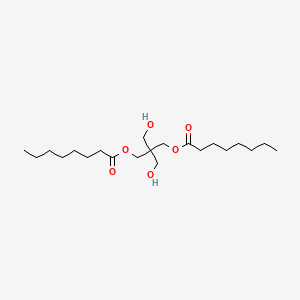
2,2-Bis(hydroxymethyl)-1,3-propanediyl dioctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(hydroxymethyl)-1,3-propanediyl dioctanoate is an organic compound that belongs to the class of esters. It is derived from 2,2-bis(hydroxymethyl)-1,3-propanediol, commonly known as pentaerythritol, and octanoic acid. This compound is known for its versatility and is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(hydroxymethyl)-1,3-propanediyl dioctanoate typically involves the esterification of 2,2-bis(hydroxymethyl)-1,3-propanediol with octanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like toluene or benzene to facilitate the removal of water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of anhydrous ferrous sulfate as a catalyst has also been reported to be effective in the synthesis of diacetals from 2,2-bis(hydroxymethyl)-1,3-propanediol .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(hydroxymethyl)-1,3-propanediyl dioctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(hydroxymethyl)-1,3-propanediyl dioctanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2-bis(hydroxymethyl)-1,3-propanediyl dioctanoate involves its ability to form stable ester linkages. These linkages can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. The compound’s ability to form stable complexes makes it useful in drug delivery systems where it can encapsulate and release active pharmaceutical ingredients in a controlled manner .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentaerythritol: The parent compound of 2,2-bis(hydroxymethyl)-1,3-propanediyl dioctanoate, used in the synthesis of polyurethanes and as a flame retardant.
Dipentaerythritol: A similar compound with additional hydroxyl groups, used in the production of alkyd resins and synthetic lubricants.
1,1,1-Tris(hydroxymethyl)ethane: Another polyol used in the synthesis of polyurethanes and as a cross-linking agent.
Uniqueness
This compound is unique due to its specific ester linkages, which provide it with distinct chemical properties. Its ability to form stable complexes and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
55680-37-0 |
|---|---|
Molekularformel |
C21H40O6 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
[2,2-bis(hydroxymethyl)-3-octanoyloxypropyl] octanoate |
InChI |
InChI=1S/C21H40O6/c1-3-5-7-9-11-13-19(24)26-17-21(15-22,16-23)18-27-20(25)14-12-10-8-6-4-2/h22-23H,3-18H2,1-2H3 |
InChI-Schlüssel |
GZJYBYBQDJAIJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


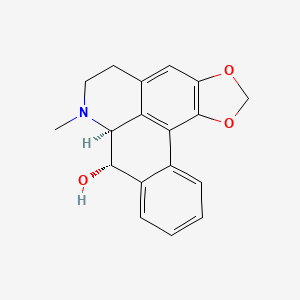
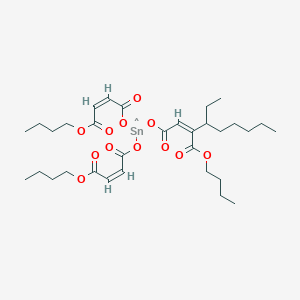
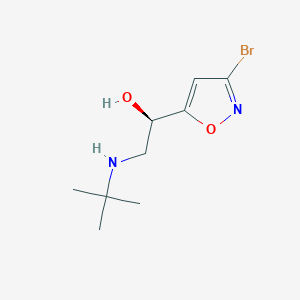
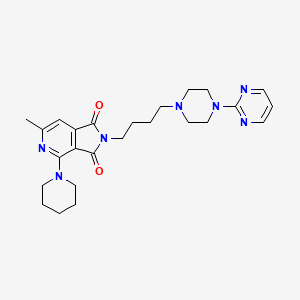
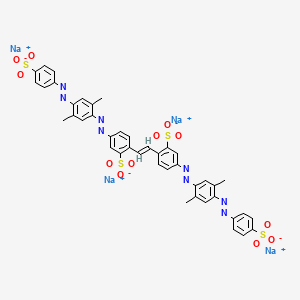
![2-Ethoxy-2-oxoethyl 4-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo]benzoate](/img/structure/B12719805.png)
